molecular formula C22H37NO5 B8284232 1-((1-Adamantyl)acetyl)-1-aza-4,7,10,13-tetraoxacyclopentadecane

1-((1-Adamantyl)acetyl)-1-aza-4,7,10,13-tetraoxacyclopentadecane

Cat. No. B8284232
M. Wt: 395.5 g/mol
InChI Key: IAQKDXOUMNZYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05445762

Procedure details

Analogously to Example 14 from 1-aza-4,7,10,13-tetraoxacyclopentadecane and (1-adamantyl)acetyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11][O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:16]12([CH2:26][C:27](Cl)=[O:28])[CH2:25][CH:20]3[CH2:21][CH:22]([CH2:24][CH:18]([CH2:19]3)[CH2:17]1)[CH2:23]2>>[C:16]12([CH2:26][C:27]([N:1]3[CH2:15][CH2:14][O:13][CH2:12][CH2:11][O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)=[O:28])[CH2:23][CH:22]3[CH2:21][CH:20]([CH2:19][CH:18]([CH2:24]3)[CH2:17]1)[CH2:25]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCCOCCOCCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(=O)N2CCOCCOCCOCCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.